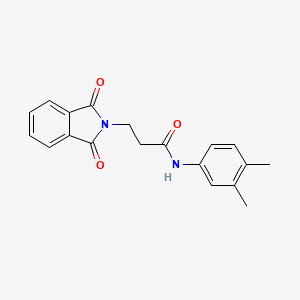![molecular formula C15H20F2N2O3S B2368526 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380178-64-1](/img/structure/B2368526.png)
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as DBM, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a sulfonamide-based compound that has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves the inhibition of the activity of HDACs, CAs, and MMPs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. HDAC inhibitors, such as this compound, prevent the removal of acetyl groups, which leads to the activation of gene expression. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA inhibitors, such as this compound, prevent the hydration of carbon dioxide, which leads to the inhibition of the activity of CAs. MMPs are enzymes that degrade extracellular matrix proteins, which play a crucial role in tissue remodeling. MMP inhibitors, such as this compound, prevent the degradation of extracellular matrix proteins, which leads to the inhibition of tissue remodeling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs. It has also been found to reduce intraocular pressure in animal models of glaucoma by inhibiting the activity of CAs. It has been found to inhibit the invasion and migration of cancer cells by inhibiting the activity of MMPs. This compound has also been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been optimized to produce high yields of the compound with high purity. It has been found to have potent inhibitory activity against HDACs, CAs, and MMPs. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It has also been found to have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide. One direction is to optimize the synthesis method to produce higher yields of the compound with higher purity. Another direction is to investigate the potential of this compound as a therapeutic agent for various disorders, including cancer, glaucoma, and arthritis. Another direction is to investigate the off-target effects of this compound and develop more selective inhibitors of HDACs, CAs, and MMPs. Another direction is to investigate the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
Synthesemethoden
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-difluoroaniline with methyl 4-bromobutyrate to form the intermediate compound. This is followed by the reaction of the intermediate with morpholine and cyclobutylmethyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has shown potential in various scientific research applications. It has been found to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of CAs, which are enzymes that play a crucial role in the regulation of pH in the body. CA inhibitors have been shown to have potential in the treatment of glaucoma, epilepsy, and other disorders. This compound has also been found to inhibit the activity of MMPs, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential in the treatment of cancer, arthritis, and other disorders.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-3-2-12(10-14(13)17)23(20,21)18-11-15(4-1-5-15)19-6-8-22-9-7-19/h2-3,10,18H,1,4-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRIIVVDFUWEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)

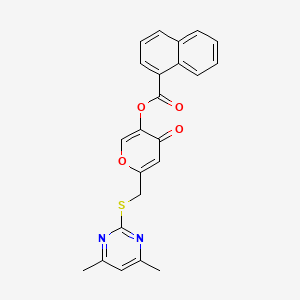
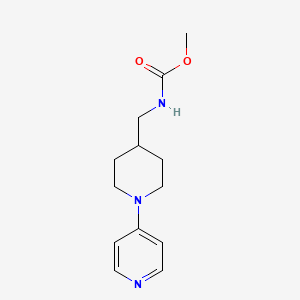
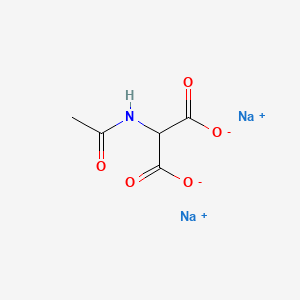
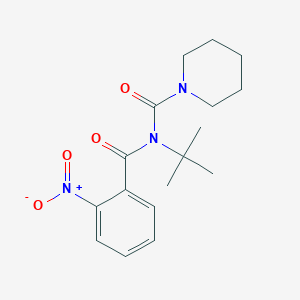
![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)
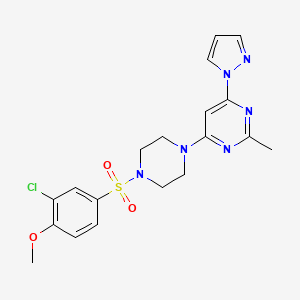
![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
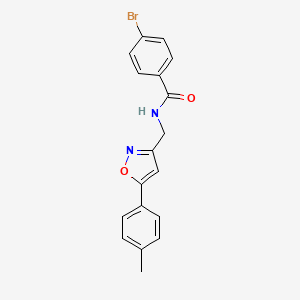

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)
